4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including diethylsulfamoyl, thiazolyl, and thiadiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the diethylsulfamoyl group through sulfonation reactions. The thiazolyl and thiadiazolyl groups are then introduced via cyclization reactions involving appropriate thioamide and carbamoyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl and thiazolyl groups can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target proteins and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: Used as an intermediate in the synthesis of antibiotics.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Commonly used in cell viability assays.
Uniqueness
4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O3S3. Its structure includes a benzamide moiety linked to a thiazole and thiadiazole ring system, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing thiazole and thiadiazole moieties. The compound exhibits significant antibacterial and antifungal activities:
- Antibacterial Activity : Research indicates that derivatives of thiadiazole show strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like ampicillin .
- Antifungal Activity : The compound has demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with studies reporting inhibition rates between 58% and 66% compared to fluconazole .
Microorganism | Activity | MIC (μg/mL) | Reference |
---|---|---|---|
Staphylococcus aureus | Antibacterial | < 32 | |
Bacillus subtilis | Antibacterial | < 32 | |
Candida albicans | Antifungal | 24–26 | |
Aspergillus niger | Antifungal | 32–42 |
Anti-inflammatory Properties
The anti-inflammatory potential of the compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that compounds with similar structures can significantly reduce pro-inflammatory cytokine production .
Cytotoxicity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Wall Synthesis : Its antibacterial activity is primarily due to interference with bacterial cell wall synthesis.
- Cyclooxygenase Inhibition : This action leads to reduced levels of inflammatory mediators.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through mitochondrial damage.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of thiadiazole against a panel of bacterial strains. The results indicated that modifications at specific positions on the thiadiazole ring enhanced antibacterial activity significantly .
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked reduction in paw edema compared to untreated controls, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S4/c1-3-24(4-2)32(27,28)13-7-5-12(6-8-13)15(26)21-17-22-23-18(31-17)30-11-14(25)20-16-19-9-10-29-16/h5-10H,3-4,11H2,1-2H3,(H,19,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDWWAPZNHRPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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